DL-Propargylglycine is an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), a key enzyme involved in the endogenous production of hydrogen sulfide (H₂S). [, , , , , , , , , , , , ] This inhibitory effect allows researchers to investigate the role of H₂S in various biological processes by reducing its endogenous production. [, , , , , , , , , , , , , , , , ] DL-propargylglycine has been instrumental in research focusing on the physiological and pathophysiological roles of H₂S in systems like the cardiovascular, nervous, and hepatic systems. [, , , , , , , , , , , , ]
DL-Propargylglycine can be synthesized through various chemical methods, primarily involving the modification of glycine. It falls under the category of amino acid derivatives and is often used in biochemical research to study hydrogen sulfide pathways. Its classification as a small molecule inhibitor makes it a valuable tool in pharmacological studies.
The synthesis of DL-Propargylglycine typically involves several key steps:
For example, one method involves dissolving glycine in an anhydrous solvent and adding propargyl bromide, followed by stirring at elevated temperatures to facilitate the reaction .
DL-Propargylglycine participates in various chemical reactions, primarily as an inhibitor of hydrogen sulfide production. Notably, it inhibits cystathionine gamma-lyase, which catalyzes the conversion of cystathionine to cysteine and hydrogen sulfide. This inhibition can be monitored through assays measuring hydrogen sulfide levels in biological samples .
In laboratory settings, DL-Propargylglycine is often used in conjunction with other reagents to explore its effects on metabolic pathways involving sulfur-containing compounds.
The mechanism of action of DL-Propargylglycine primarily revolves around its role as an inhibitor of cystathionine gamma-lyase. By binding to this enzyme, DL-Propargylglycine effectively reduces the synthesis of hydrogen sulfide from cysteine and cystathionine. This reduction impacts various physiological processes, including vasodilation and neurotransmission.
Studies have shown that administration of DL-Propargylglycine leads to decreased levels of hydrogen sulfide in tissues, which correlates with changes in blood pressure regulation and renal function .
These properties make DL-Propargylglycine suitable for various experimental applications in biochemistry and pharmacology.
DL-Propargylglycine has several important applications in scientific research:
DL-Propargylglycine (PAG) functions as a mechanism-based irreversible inhibitor of cystathionine γ-lyase (CSE), a pyridoxal 5'-phosphate (PLP)-dependent enzyme central to sulfur amino acid metabolism. PAG's inhibitory action occurs through its structural similarity to CSE's natural substrate, L-cysteine. The compound features a propargyl group that undergoes catalytic processing by CSE, forming a highly reactive allene intermediate that forms a covalent adduct with the PLP cofactor within the enzyme's active site [3] [9]. This covalent modification permanently inactivates CSE by blocking substrate access to the catalytic center, thereby preventing the enzyme's normal function in cysteine metabolism [3].
The specificity of PAG for CSE among transsulfuration pathway enzymes has been extensively documented, though recent research reveals important limitations in its selectivity. While PAG effectively inhibits CSE (IC₅₀ = 1.3-10 μM depending on experimental conditions), it also significantly affects other PLP-dependent enzymes including methionine γ-lyase (MGL) and L-alanine transaminase (ALT) [3]. Structural analyses demonstrate that PAG binding occurs specifically within the conserved PLP-binding pocket of CSE, where it forms Schiff base linkages that disrupt the enzyme's catalytic function [9]. The irreversible nature of PAG inhibition necessitates de novo synthesis of CSE for functional recovery in biological systems [8].
Table 1: Selectivity Profile of DL-Propargylglycine
Enzyme | Inhibition by PAG | Biological Role | Structural Basis |
---|---|---|---|
Cystathionine γ-lyase (CSE) | Potent (Irreversible) | H₂S production, Cysteine metabolism | Covalent PLP adduct formation |
Methionine γ-lyase (MGL) | Significant inhibition | Methionine catabolism | Shared PLP-dependent mechanism |
L-alanine transaminase (ALT) | Moderate inhibition | Amino group transfer | Structural similarity in PLP pocket |
Cystathionine β-synthase (CBS) | Minimal effect | H₂S production, Transsulfuration | Distinct catalytic mechanism |
3-Mercaptopyruvate sulfurtransferase (3MST) | Not inhibited | H₂S production | Non-PLP-dependent enzyme |
As a key inhibitor of CSE, PAG serves as a critical pharmacological tool for modulating endogenous hydrogen sulfide (H₂S) production. CSE catalyzes the formation of H₂S through multiple reactions, primarily via β-elimination of L-cysteine to generate thiocysteine, which subsequently reacts with additional thiol compounds to release H₂S [2]. PAG-mediated inhibition of CSE results in significant reduction of H₂S production in various tissues, particularly in the cardiovascular system where CSE-derived H₂S functions as an important vasodilator [2] [5]. Studies in rodent models demonstrate that intravenous PAG administration (25 mg/kg) reduces tissue H₂S levels by 60-80% within 30 minutes, confirming its efficacy in vivo [5].
Interestingly, PAG administration reveals complex metabolic feedback mechanisms within sulfur amino acid pathways. Inhibition of CSE by PAG in primary mouse hepatocytes causes substantial accumulation of cystathionine (5-7 fold increase) and homocysteine (2-3 fold increase), indicating disruption of the transsulfuration pathway [8]. This disruption redirects sulfur flux toward alternative metabolic routes, including enhanced CBS-mediated desulfuration reactions. Additionally, PAG dramatically reduces hypotaurine and taurine synthesis in hepatocytes (85-95% reduction), suggesting it also inhibits cysteine sulfinate decarboxylase (CSAD), another PLP-dependent enzyme in taurine biosynthesis [8].
A paradoxical effect of PAG is observed in the context of L-cysteine ethyl ester (L-CYSee) reversal of morphine-induced respiratory depression. Although PAG inhibits CSE-dependent H₂S synthesis, it unexpectedly augments L-CYSee's ability to counteract morphine's adverse effects on breathing parameters. This enhancement suggests that CSE-mediated conversion of L-CYSee (or its metabolite L-cysteine) to H₂S may counteract the beneficial ventilatory effects of L-CYSee, revealing complex interactions between sulfur donors and H₂S biosynthesis pathways [5].
Table 2: Metabolic Consequences of PAG Inhibition in Mouse Hepatocytes
Metabolite | Change vs. Control (24h) | Change vs. Control (48h) | Biological Significance |
---|---|---|---|
Intracellular Taurine | ↓75% | ↓86% | Impaired bile acid conjugation, osmoregulation |
Intracellular Hypotaurine | ↓96% | ↓91% | Reduced antioxidant capacity |
Intracellular Cystathionine | ↑5.2-fold | ↑6.8-fold | Transsulfuration pathway blockade |
Intracellular Homocysteine | ↑2.7-fold | ↑3.1-fold | Potential impact on methylation reactions |
Glutathione | No significant change | No significant change | Maintained redox buffering capacity |
The gasotransmitters H₂S, nitric oxide (NO), and carbon monoxide (CO) engage in intricate bidirectional crosstalk that modulates their biological activities. PAG-mediated inhibition of CSE-derived H₂S production provides crucial insights into these interactions. Research demonstrates that NO directly regulates CSE activity through S-nitrosation, a post-translational modification where an NO moiety attaches to cysteine thiol groups. Treatment of human CSE with S-nitrosoglutathione (GSNO) inhibits enzymatic activity by 60-80%, with mass spectrometry analysis identifying seven specific cysteine residues targeted for S-nitrosation (Cys84, Cys109, Cys137, Cys172, Cys229, Cys307, and Cys310) [7]. Among these, Cys137 is particularly critical for GSNO-mediated inhibition, as its mutation to serine significantly restores enzymatic activity [7].
This regulatory interplay operates reciprocally, as CSE-derived H₂S influences endothelial nitric oxide synthase (eNOS) activity and NO bioavailability. The inhibition of CSE by PAG consequently reduces H₂S-mediated activation of eNOS, diminishing NO production and its vasodilatory effects [2] [7]. Similarly, CO regulates H₂S biosynthesis through inhibition of cystathionine β-synthase (CBS), another key enzyme in H₂S production, via binding to its heme iron center [2]. This creates a complex regulatory network where PAG serves as a valuable experimental tool to dissect the contribution of CSE-derived H₂S within gasotransmitter crosstalk.
Notably, the chemical reactivity between H₂S and NO leads to formation of novel signaling molecules such as nitrosothiols and nitroxyl (HNO), which exhibit distinct biological activities compared to their parent molecules. PAG-mediated suppression of H₂S production consequently alters the formation of these derivatives, shifting the balance of redox signaling in biological systems [7]. This complex regulatory network positions CSE as a key node in gasotransmitter interactions, with PAG serving as a critical experimental tool to dissect the specific contribution of CSE-derived H₂S within these pathways.
Table 3: Gasotransmitter Crosstalk Mechanisms Involving CSE
Regulator | Target on CSE | Effect on CSE Activity | Functional Consequence |
---|---|---|---|
NO (S-nitrosoglutathione) | S-nitrosation of Cys137 | Inhibition (60-80%) | Reduced H₂S production, vasoconstriction |
CO | No direct effect | Indirect modulation via CBS inhibition | Altered transsulfuration flux |
H₂S | Endothelial nitric oxide synthase (eNOS) | Enhanced NO production | Feedback regulation of vasodilation |
O₂ | Transcriptional regulation via HIF-1α | Variable expression changes | Tissue-specific adaptation to hypoxia |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7